Introduction: The Strategic Value of Alloc-Gly-OH in Peptide Synthesis
Introduction: The Strategic Value of Alloc-Gly-OH in Peptide Synthesis
An In-depth Technical Guide to the Synthesis and Characterization of Allyloxycarbonylaminoacetic Acid (Alloc-Gly-OH)
Allyloxycarbonylaminoacetic acid, commonly referred to as Alloc-Gly-OH, is a pivotal building block in modern peptide chemistry. As the simplest amino acid, glycine, protected at its N-terminus with the allyloxycarbonyl (Alloc) group, it serves as a crucial component in the synthesis of complex peptides and peptidomimetics. The strategic importance of the Alloc group lies in its unique deprotection chemistry, which is orthogonal to the widely used Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies.[1][2] This orthogonality allows for the selective unmasking of the amine functionality, enabling site-specific modifications such as chain branching, cyclization, or the attachment of reporter groups without disturbing other protected sites on the peptide backbone.[3][4]
The Alloc group is introduced via the reaction of an amine with allyl chloroformate or a related reagent.[1] Its removal is typically achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[1][5][6] This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Alloc-Gly-OH, offering researchers and drug development professionals a practical and scientifically grounded resource.
Synthesis of Allyloxycarbonylaminoacetic Acid
Principle of Synthesis: The Schotten-Baumann Reaction
The synthesis of Alloc-Gly-OH is efficiently achieved through the N-acylation of glycine. The most common and reliable method employs the Schotten-Baumann reaction conditions, where an amino acid is treated with an acylating agent (in this case, allyl chloroformate) in a biphasic system or in an aqueous solution with a base.[7]
The causality behind this experimental choice is rooted in the mechanism:
-
Activation of the Amine: The reaction is conducted in the presence of a base (e.g., sodium hydroxide or sodium carbonate). The base deprotonates the amino group of glycine, increasing its nucleophilicity and making it more reactive towards the electrophilic carbonyl carbon of allyl chloroformate.
-
Nucleophilic Acyl Substitution: The activated amino group attacks the allyl chloroformate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and forming the stable carbamate linkage of the Alloc group.
-
Control of pH: Maintaining a basic pH is critical. It not only activates the glycine but also neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution at each step ensures the integrity of the final product.
Materials:
-
Glycine (reagent grade)[8]
-
Allyl chloroformate (≥97% purity)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Dioxane or Tetrahydrofuran (THF) (optional, as a co-solvent)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq) in a 1M NaOH solution (2.0 eq) in water at 0 °C (ice bath). The volume of water should be sufficient to fully dissolve the glycine.
-
Addition of Allyl Chloroformate: While vigorously stirring the chilled glycine solution, add allyl chloroformate (1.1 eq) dropwise over 30-45 minutes. It is crucial to maintain the temperature at 0-5 °C and the pH above 8 throughout the addition. The pH can be monitored with pH paper and adjusted by adding more 1M NaOH if necessary.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Work-up - Extraction: Transfer the reaction mixture to a separatory funnel and wash with a non-polar solvent like hexane or ether to remove any unreacted allyl chloroformate. Acidify the aqueous layer to a pH of approximately 2 with 1M HCl or concentrated HCl at 0 °C. The product, Alloc-Gly-OH, should precipitate as a white solid or an oil.
-
Work-up - Isolation: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification - Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or water, to yield pure Alloc-Gly-OH as a white crystalline solid.
Characterization of Allyloxycarbonylaminoacetic Acid
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Alloc-Gly-OH.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₄ | [9][10] |
| Molecular Weight | 159.14 g/mol | [10] |
| Appearance | White solid | |
| Purity | ≥98% (typically after crystallization) | |
| Storage Conditions | 2-8°C, sealed in a dry environment |
Spectroscopic Analysis
The following data represent the expected spectroscopic signatures for Alloc-Gly-OH.
-
¹H NMR Spectroscopy (Nuclear Magnetic Resonance):
-
δ ~10-12 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid (C⁶-O-H ). Its chemical shift can be variable and it may exchange with D₂O.
-
δ ~5.9 ppm (m, 1H): A multiplet representing the vinyl proton (-CH =CH₂) of the allyl group (C²-H ).
-
δ ~5.2-5.4 ppm (m, 2H): Two distinct multiplets for the terminal vinyl protons (-CH=CH₂ ) of the allyl group (C¹-H₂ ).
-
δ ~4.6 ppm (d, 2H): A doublet for the methylene protons adjacent to the carbamate oxygen (-O-CH₂ -CH=), part of the allyl group (C³-H₂ ).
-
δ ~3.9 ppm (d, 2H): A doublet corresponding to the methylene protons of the glycine backbone (-NH-CH₂ -COOH) (C⁵-H₂ ).
-
δ ~5.0 ppm (t, 1H): A triplet for the amide proton (-NH -CH₂-).
-
-
¹³C NMR Spectroscopy:
-
δ ~172-175 ppm: Carbonyl carbon of the carboxylic acid (C⁶ =O).[11]
-
δ ~156-158 ppm: Carbonyl carbon of the carbamate (C⁴ =O).
-
δ ~132-134 ppm: Vinyl carbon of the allyl group (-C H=CH₂) (C² ).
-
δ ~117-119 ppm: Terminal vinyl carbon of the allyl group (-CH=C H₂) (C¹ ).
-
δ ~65-67 ppm: Methylene carbon adjacent to the carbamate oxygen (-O-C H₂-CH=) (C³ ).
-
δ ~42-44 ppm: Methylene carbon of the glycine backbone (-NH-C H₂-COOH) (C⁵ ).[12]
-
-
Infrared (IR) Spectroscopy:
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with the N-H stretch.[13]
-
~3300 cm⁻¹: N-H stretch of the carbamate.
-
~1740-1760 cm⁻¹ (strong): C=O stretch of the carbamate carbonyl.
-
~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.[13]
-
~1645 cm⁻¹: C=C stretch of the allyl group.
-
~1520-1540 cm⁻¹: N-H bend (amide II band).
-
~1200-1300 cm⁻¹: C-O stretch of the carboxylic acid and carbamate.[13]
-
-
Mass Spectrometry (MS):
Applications in Peptide Synthesis: The Role of the Alloc Group
The primary application of Alloc-Gly-OH is in solid-phase peptide synthesis (SPPS). The Alloc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for Boc removal and cleavage from many resins (e.g., trifluoroacetic acid).[2] This makes it an ideal orthogonal protecting group for the side chains of amino acids like lysine or ornithine, or for the N-terminus when specific on-resin modifications are required.
The deprotection of the Alloc group is a key step that unlocks its utility.
The deprotection is a catalytic cycle involving a palladium(0) complex.[1][4] The Pd(0) undergoes oxidative addition to the allyl group, forming a π-allyl-palladium(II) complex. This releases the carbamate, which spontaneously decarboxylates to liberate the free amine and carbon dioxide. A nucleophilic scavenger, such as phenylsilane or morpholine, is required to react with the allyl group on the palladium complex, regenerating the Pd(0) catalyst and allowing the cycle to continue.[4][5]
Conclusion
Allyloxycarbonylaminoacetic acid is more than just a protected amino acid; it is a tool for strategic peptide design. Its synthesis via the robust Schotten-Baumann reaction is straightforward and scalable. The well-defined spectroscopic characteristics presented in this guide provide a reliable framework for its quality control. By understanding the principles behind its synthesis, characterization, and deprotection, researchers can confidently and effectively leverage Alloc-Gly-OH to advance their projects in drug discovery and chemical biology.
References
-
Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters - ACS Publications. [Link]
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Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]
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Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Novel method for the synthesis of urea backbone cyclic peptides using new Alloc-protected glycine building units. PubMed. [Link]
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N-[(allyloxy)carbonyl]glycine (C6H9NO4). PubChemLite. [Link]
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1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. PubMed. [Link]
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N-[(allyloxy)carbonyl]glycine | C6H9NO4 | CID 11964402. PubChem. [Link]
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Figure 2. FTIR spectra of the poly(N-maleoyl glycine-co-acrylic acid)... ResearchGate. [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]
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Synthesis of N-Allyloxycarbonyl 3,5-Dihydroxyphenylglycine via Photochemical Wolff Rearrangement—Nucleophilic Addition Sequence in a Micro-Flow Reactor. Semantic Scholar. [Link]
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A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. ResearchGate. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
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Glycine at BMRB. Biological Magnetic Resonance Bank. [Link]
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Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. PubMed. [Link]
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Glycine. NIST WebBook. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Human Metabolome Database. [Link]
-
Variable temperature NMR characterization of a-glycine. Solid State Nuclear Magnetic Resonance. [Link]
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